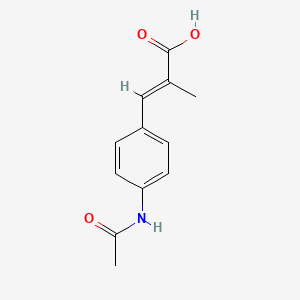
(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes an acetamido group attached to a phenyl ring, and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid typically involves the reaction of 4-acetamidophenylboronic acid with 2-methylacrylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido group.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, ketones, and substituted amides.
科学的研究の応用
(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the formation of pro-inflammatory molecules .
類似化合物との比較
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features but different functional groups.
2,2′-Binaphthyl-6,6′-dicarboxylic acid: Another compound with a similar aromatic structure but different substituents.
Uniqueness
(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of an acetamido group and a propenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important building block in organic synthesis and a promising candidate for medicinal and material science research.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(12(15)16)7-10-3-5-11(6-4-10)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b8-7+ |
InChIキー |
OWOTXDLABJAROB-BQYQJAHWSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)NC(=O)C)/C(=O)O |
正規SMILES |
CC(=CC1=CC=C(C=C1)NC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

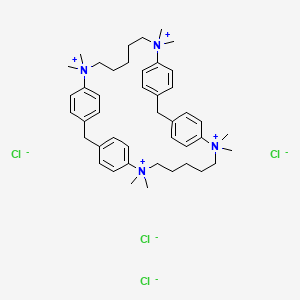
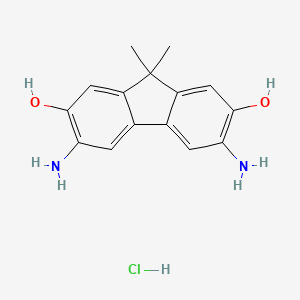
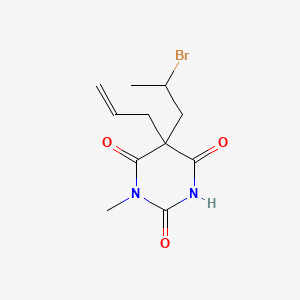
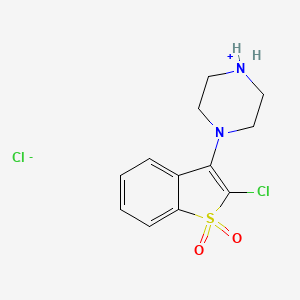
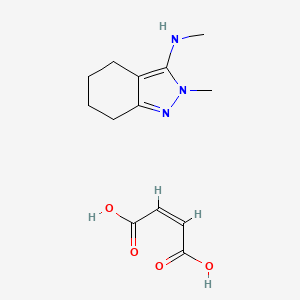
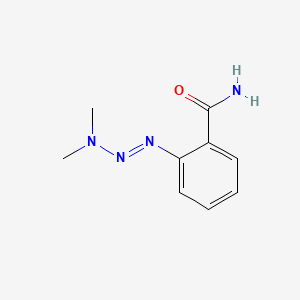
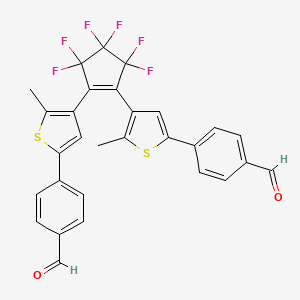
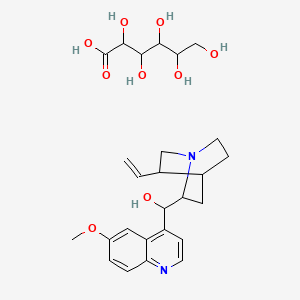

![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
